

An In-depth Technical Guide to (Cyclopropylmethyl)(methyl)amine Hydrochloride

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: (Cyclopropylmethyl)(methyl)amine hydrochloride

Cat. No.: B2532590

[Get Quote](#)

This guide provides a comprehensive technical overview of **(Cyclopropylmethyl)(methyl)amine hydrochloride**, a notable secondary amine featuring a cyclopropylmethyl group. This document is intended for researchers, scientists, and professionals in drug development, offering detailed insights into its chemical structure, synthesis, analytical characterization, and potential applications, particularly focusing on its role as a selective cannabinoid receptor 1 (CB1) agonist.

Chemical Identity and Physicochemical Properties

(Cyclopropylmethyl)(methyl)amine hydrochloride is the salt form of the parent amine, (Cyclopropylmethyl)(methyl)amine. The hydrochloride salt enhances the compound's stability and water solubility, making it more suitable for research and handling.

The core structure consists of a cyclopropane ring attached to a methylene group, which is in turn bonded to a methyl-substituted nitrogen atom. This unique combination of a strained cyclopropyl ring and a secondary amine functional group imparts specific chemical and pharmacological properties to the molecule.

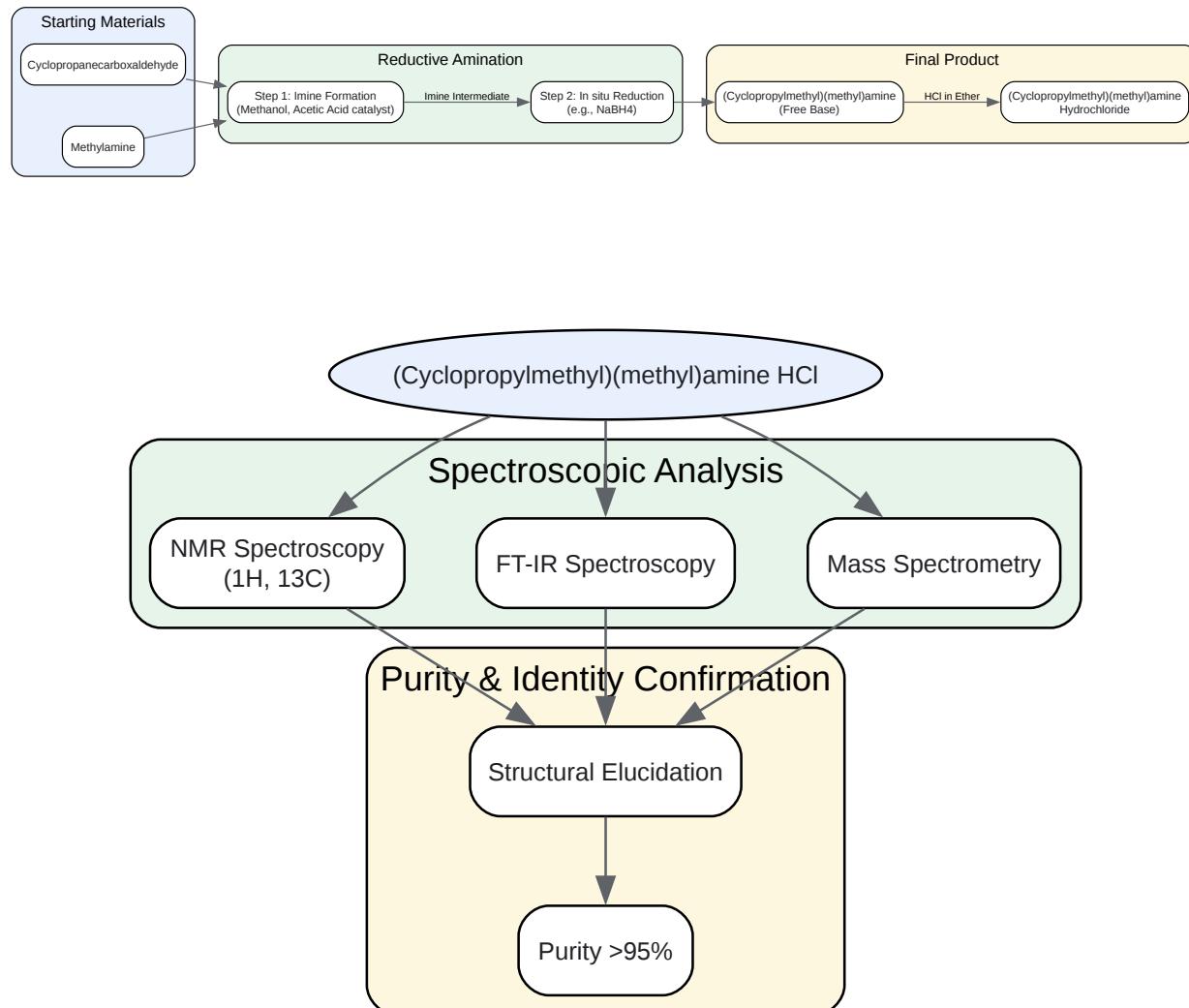
Table 1: Physicochemical Properties

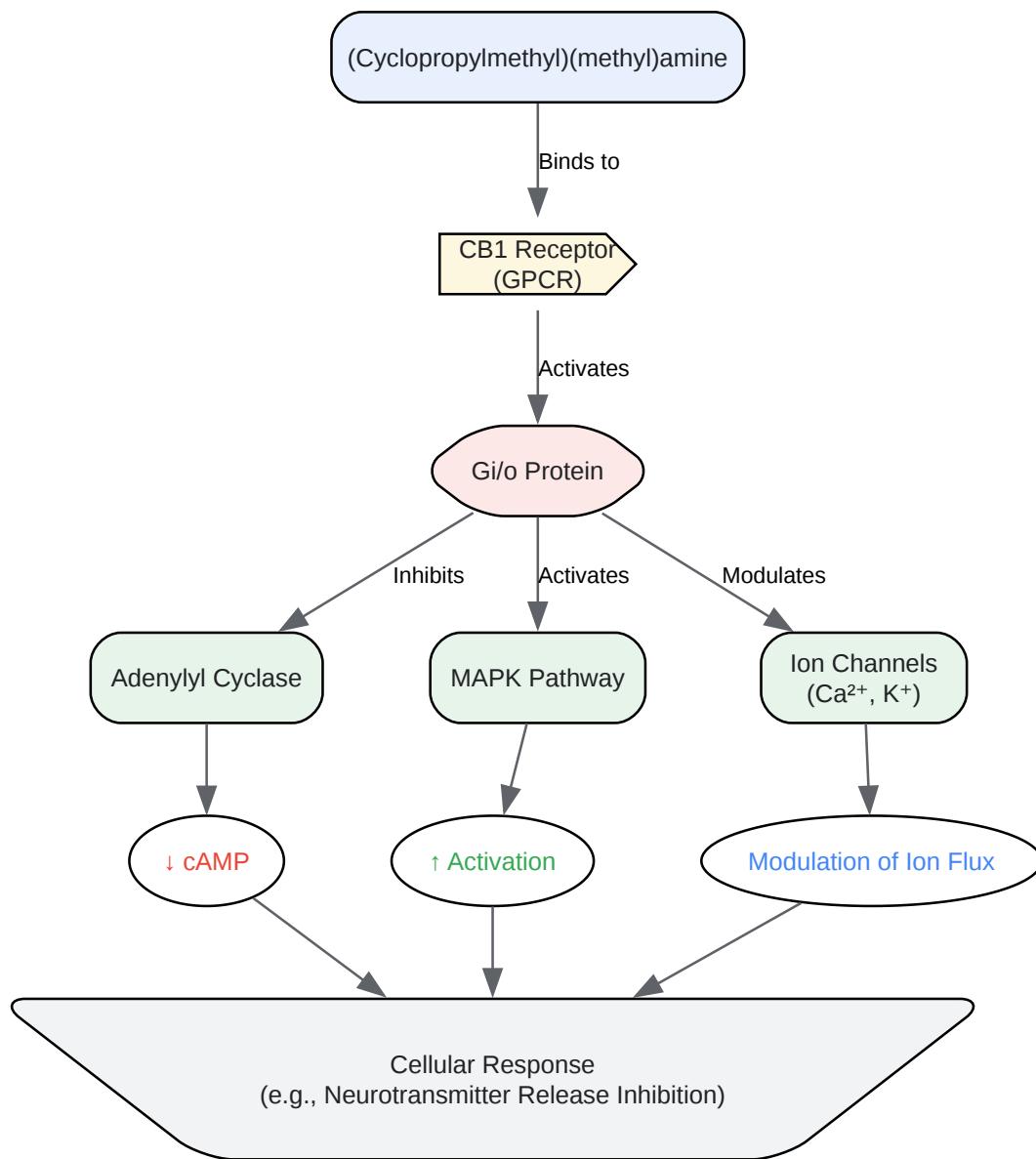
Property	Value	Source
IUPAC Name	1-cyclopropyl-N-methylmethanamine;hydrochloride	PubChem[1]
CAS Number	77335-18-3	PubChem[1]
Molecular Formula	C ₅ H ₁₂ CIN	PubChem[1]
Molecular Weight	121.61 g/mol	PubChem[1]
Parent Compound CAS	18977-45-2 ((Cyclopropylmethyl)methylamine)	PubChem[2]
Parent Compound MW	85.15 g/mol	PubChem[2]
Calculated LogP (Parent)	0.46	Hit2Lead[3]
Solubility	Soluble in water.[4] Insoluble in acetone, chloroform, diethyl ether, and ethyl acetate.[5]	Chem-Master.net[5]

```
digraph "Chemical_Structure" {
graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123];
node [shape=plaintext, fontname="Arial", fontsize=12];
edge [fontname="Arial", fontsize=10];

// Atom nodes with coordinates for better layout
N [label="NH", pos="0,0!", fontcolor="#202124"];
C_methyl [label="CH3", pos="-1.5,0.5!", fontcolor="#202124"];
C_methylene [label="CH2", pos="1.5,0.5!", fontcolor="#202124"];
C1_ring [label="CH", pos="3,0!", fontcolor="#202124"];
C2_ring [label="CH2", pos="4,-1!", fontcolor="#202124"];
C3_ring [label="CH2", pos="4,1!", fontcolor="#202124"];
H_plus [label="H+", pos="-0.5, -1!", fontcolor="#EA4335"];
Cl_minus [label="Cl-", pos="0.5, -1!", fontcolor="#34A853"];
```

```
// Edges to represent bonds
edge [color="#4285F4"];
N -- C_methyl;
N -- C_methylene;
C_methylene -- C1_ring;
C1_ring -- C2_ring;
C2_ring -- C3_ring;
C3_ring -- C1_ring;
}
```


Caption: Chemical structure of **(Cyclopropylmethyl)(methyl)amine hydrochloride**.


Synthesis of **(Cyclopropylmethyl)(methyl)amine Hydrochloride**

The synthesis of **(Cyclopropylmethyl)(methyl)amine hydrochloride** can be approached through several synthetic routes. A common and efficient method is the reductive amination of cyclopropanecarboxaldehyde with methylamine, followed by salt formation with hydrochloric acid.[\[6\]](#) [\[7\]](#)

Reductive Amination Pathway

This two-step, one-pot reaction is a cornerstone of amine synthesis. The first step involves the formation of an imine intermediate from the reaction of cyclopropanecarboxaldehyde and methylamine. This intermediate is then reduced *in situ* to the desired secondary amine using a suitable reducing agent.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. (Cyclopropylmethyl)(methyl)amine hydrochloride | C5H12ClN | CID 12919210 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (Cyclopropylmethyl)methylamine | C5H11N | CID 12919209 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 3. Hit2Lead | (cyclopropylmethyl)methylamine | CAS# 18977-45-2 | MFCD11150443 | BB-4033531
[hit2lead.com]
- 4. Cas 67376-94-7,N-CYCLOPROPYL-METHYLAMINE HCL | lookchem [lookchem.com]
- 5. methylamine hydrochloride [chemister.ru]
- 6. longdom.org [longdom.org]
- 7. longdom.org [longdom.org]
- To cite this document: BenchChem. [An In-depth Technical Guide to (Cyclopropylmethyl)(methyl)amine Hydrochloride]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b2532590#cyclopropylmethyl-methyl-amine-hydrochloride-chemical-structure>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com